(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methyl-4-(methylthio)butanoic acid
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Overview
Description
(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methyl-4-(methylthio)butanoic acid is a synthetic organic compound with a complex structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a methyl group, and a methylthio group attached to a butanoic acid backbone. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(Tert-butoxycarbonyl)amino]-2-methyl-4-(methylthio)butanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the methylthio group through a substitution reaction. The final step involves the formation of the butanoic acid backbone through a series of reactions, including oxidation and reduction steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process may include the use of catalysts and optimized reaction conditions to facilitate the various steps in the synthesis. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the progress of the reactions and to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methyl-4-(methylthio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of the free amino acid.
Scientific Research Applications
(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methyl-4-(methylthio)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-[(Tert-butoxycarbonyl)amino]-2-methyl-4-(methylthio)butanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed to reveal the free amino group, which can then participate in various biochemical reactions. The methylthio group can undergo oxidation to form reactive intermediates that can interact with other molecules in the cell.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Amino-2-methyl-4-(methylthio)butanoic acid: Lacks the Boc protecting group.
(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methylbutanoic acid: Lacks the methylthio group.
(2R)-2-[(Tert-butoxycarbonyl)amino]-4-(methylthio)butanoic acid: Lacks the methyl group.
Uniqueness
The presence of both the Boc protecting group and the methylthio group in (2R)-2-[(Tert-butoxycarbonyl)amino]-2-methyl-4-(methylthio)butanoic acid makes it unique compared to other similar compounds. This combination of functional groups allows for a wide range of chemical reactions and applications in various fields of research.
Properties
Molecular Formula |
C11H21NO4S |
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Molecular Weight |
263.36 g/mol |
IUPAC Name |
(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C11H21NO4S/c1-10(2,3)16-9(15)12-11(4,8(13)14)6-7-17-5/h6-7H2,1-5H3,(H,12,15)(H,13,14)/t11-/m1/s1 |
InChI Key |
BAEQTHFWJCXUCC-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@](CCSC)(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CCSC)C(=O)O |
Origin of Product |
United States |
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